Cbr1-IN-7
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Overview
Description
Cbr1-IN-7 is a compound that acts as an inhibitor of carbonyl reductase 1 (CBR1), an enzyme involved in the metabolism of various carbonyl compounds. CBR1 plays a significant role in the reduction of carbonyl groups in endogenous and xenobiotic substances, including prostaglandins, steroids, and certain drugs . The inhibition of CBR1 by this compound has potential therapeutic applications, particularly in the context of cancer treatment and the management of oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cbr1-IN-7 involves a multi-step synthetic routeThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired chemical transformations .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to maximize yield and purity. This involves the use of high-throughput reactors, automated systems for precise control of reaction parameters, and purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Cbr1-IN-7 primarily undergoes reduction reactions due to its interaction with carbonyl groups. It can also participate in substitution reactions where functional groups are replaced by other atoms or groups under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include reducing agents like sodium borohydride and lithium aluminum hydride. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions .
Major Products
The major products formed from the reactions involving this compound are typically reduced forms of the original carbonyl compounds. These products retain the core structure of this compound but with modified functional groups that result from the reduction process .
Scientific Research Applications
Cbr1-IN-7 has a wide range of scientific research applications:
Mechanism of Action
Cbr1-IN-7 exerts its effects by binding to the active site of CBR1, thereby inhibiting its enzymatic activity. This inhibition prevents the reduction of carbonyl compounds, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage . The molecular targets of this compound include the catalytic residues of CBR1, which are essential for its enzymatic function .
Comparison with Similar Compounds
Cbr1-IN-7 is unique in its high specificity and potency as a CBR1 inhibitor. Similar compounds include:
Carbonyl Reductase 3 (CBR3) Inhibitors: These inhibitors target a closely related enzyme but have different substrate specificities and physiological roles.
Hydroxy-PP-Me: Another CBR1 inhibitor that has been studied for its potential to enhance the efficacy of arsenic trioxide in leukemia treatment.
This compound stands out due to its broad substrate specificity and significant impact on oxidative stress and cancer cell radiosensitivity .
Properties
Molecular Formula |
C22H22O13 |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,4S,5S,6R)-3,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O13/c1-32-12-3-2-8(4-10(12)24)19-18(28)17(27)15-11(25)5-9(6-13(15)34-19)33-21-22(30,31)20(29)16(26)14(7-23)35-21/h2-6,14,16,20-21,23-26,28-31H,7H2,1H3/t14-,16-,20+,21-/m1/s1 |
InChI Key |
YZTFFEUOBFDIEA-CPUXHMLJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4C([C@H]([C@@H]([C@H](O4)CO)O)O)(O)O)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)(O)O)O)O)O |
Origin of Product |
United States |
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